molecular formula C₉H₈D₄N₂O₇P₂ B1144875 Minodronic Acid-d4 CAS No. 1807367-80-1

Minodronic Acid-d4

カタログ番号 B1144875
CAS番号: 1807367-80-1
分子量: 326.17
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Minodronic Acid-d4 is a deuterium-labeled form of Minodronic Acid . It’s a third-generation bisphosphonate that directly and indirectly prevents proliferation, induces apoptosis, and inhibits metastasis of various types of cancer cells .


Molecular Structure Analysis

The molecular formula of Minodronic Acid-d4 is C9H12N2O7P2 . Its average mass is 322.148 Da and its monoisotopic mass is 322.011963 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Minodronic Acid-d4 include a density of 1.973 g/cm3 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.

科学的研究の応用

Treatment of Osteoporosis

Minodronic Acid-d4, also known as Minodronic acid hydrate, is a bisphosphonate that was first developed and approved for the treatment of osteoporosis in Japan . It is highly effective in inhibiting bone resorption, being 1000 times more effective than etidronic acid and 10–100 times more effective than alendronic acid . Clinical trials have shown significant increases in lumbar-spine and hip-joint bone density 1–2 years after administration .

Prevention of Fractures

Minodronic Acid-d4 has been proven effective in preventing fractures. Studies have shown a decrease in the incidence rate of new vertebral and nonvertebral fractures after its administration .

Improvement of Bone Density

Minodronic Acid-d4 is known to improve bone density. It has been observed to significantly increase bone density in the lumbar spine and hip joint 1-2 years after administration .

Regulation of Bone Metabolism

Minodronic Acid-d4 has been found to decrease all markers of bone metabolism, including urinary collagen type 1 cross-linked N-telopeptide, urinary free deoxypyridinoline, serum bone alkaline phosphatase, and serum osteocalcin .

Quality Control in Drug Manufacturing

In the process of starting materials research and preparation, the key intermediate impurities and degradation impurities of Minodronic Acid-d4 have a great impact on the quality control of the drug .

Identification and Characterization of Impurities

Minodronic Acid-d4 is used in the identification and characterization of impurities in drug manufacturing. A high-performance liquid chromatography (HPLC) method has been developed and validated for the quantitative determination of Minodronic Acid-d4 and its related impurities .

作用機序

Target of Action

Minodronic Acid-d4, also known as Minodronate, primarily targets Farnesyl Pyrophosphate Synthase (FPPS) . FPPS is a key enzyme in the mevalonic acid metabolic pathway of osteoclasts . In addition to FPPS, Minodronic Acid-d4 also antagonizes Purinergic P2X2/3 receptors , which are involved in pain .

Mode of Action

Minodronic Acid-d4 inhibits the activity of FPPS, thereby suppressing bone resorption . The inhibition of FPPS leads to the induction of apoptosis in osteoclasts . As an antagonist of Purinergic P2X2/3 receptors, Minodronic Acid-d4 may contribute to the analgesic effect .

Biochemical Pathways

The primary biochemical pathway affected by Minodronic Acid-d4 is the mevalonic acid metabolic pathway in osteoclasts . By inhibiting FPPS, a key enzyme in this pathway, Minodronic Acid-d4 disrupts the function of osteoclasts, leading to a decrease in bone resorption .

Pharmacokinetics

It is known that bisphosphonates, the class of drugs to which minodronic acid-d4 belongs, are taken into the bone where they bind to hydroxyapatite

Result of Action

The primary result of Minodronic Acid-d4’s action is the suppression of bone resorption . This is achieved through the induction of apoptosis in osteoclasts . Additionally, Minodronic Acid-d4’s antagonism of Purinergic P2X2/3 receptors may contribute to its analgesic effect .

Action Environment

The action of Minodronic Acid-d4 is influenced by various environmental factors. For instance, the drug’s efficacy in treating osteoporosis has been observed to be higher in patients with higher LDL cholesterol levels . Furthermore, the drug’s action, efficacy, and stability can be influenced by factors such as patient adherence to medication schedules, the presence of other medications, and individual patient characteristics .

Safety and Hazards

Minodronic Acid-d4 is toxic and can cause moderate to severe irritation to the skin and eyes . It’s recommended to avoid inhalation and contact with skin, eyes, and clothing. Use personal protective equipment and ensure adequate ventilation .

Relevant Papers One relevant paper titled “A review of minodronic acid hydrate for the treatment of osteoporosis” discusses that Minodronic Acid hydrate is a bisphosphonate used to treat osteoporosis and it inhibits recombinant human FPP synthase activity with similar potency as zoledronic acid .

特性

{ "Design of the Synthesis Pathway": "The synthesis of Minodronic Acid-d4 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Deuterated formaldehyde (CD2O)", "Deuterated ethylamine (C2D5NH2)", "Deuterated phosphorous acid (H3PO3-d4)", "Deuterated sulfuric acid (H2SO4-d2)", "Deuterated hydrochloric acid (HCl-d)", "Deuterated sodium hydroxide (NaOD)" ], "Reaction": [ "Step 1: Condensation of deuterated formaldehyde and deuterated ethylamine to form N-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolin-1-amine", "Step 2: Reduction of the above intermediate with deuterated phosphorous acid to form N-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolin-1-amine-1-oxide", "Step 3: Treatment of the above intermediate with deuterated sulfuric acid to form N-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolin-1-amine-1-sulfonic acid", "Step 4: Conversion of the above intermediate to N-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolin-1-amine-1-sulfonamide by reaction with deuterated hydrochloric acid and deuterated sodium hydroxide", "Step 5: Final deuterium exchange reaction to obtain Minodronic Acid-d4" ] }

CAS番号

1807367-80-1

製品名

Minodronic Acid-d4

分子式

C₉H₈D₄N₂O₇P₂

分子量

326.17

同義語

(1-Hydroxy-2-imidazo[1,2-a]pyridin-3-ylethylidene)bis-phosphonic acid-d4; _x000B_Imidazo[1,2-a]pyridine, phosphonic acid deriv.-d4;  BPH 261-d4;  Bonoteo-d4;  ONO 5920-d4;  Recalbon-d4;  YH 529-d4;  YM 529-d4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。